4-Amino Levamisole Dihydrochloride
Description
Properties
Molecular Formula |
C₁₁H₁₃N₃S ·2HCl |
|---|---|
Molecular Weight |
219.3136462 |
Synonyms |
(S)-4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)-benzenamine Dihydrochloride; |
Origin of Product |
United States |
Advanced Analytical Techniques in the Research of 4 Amino Levamisole Dihydrochloride
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the analysis of molecular structures and concentrations. By interacting with electromagnetic radiation, molecules like 4-Amino Levamisole (B84282) Dihydrochloride (B599025) provide unique spectral fingerprints that reveal detailed information about their atomic composition and chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. While specific spectral data for 4-Amino Levamisole Dihydrochloride is not widely published, the expected chemical shifts can be inferred from the known spectra of Levamisole and related aniline (B41778) derivatives. rsc.orgrsc.org
In ¹H NMR spectroscopy, the protons on the aromatic ring, the imidazothiazole core, and the amino group would each produce distinct signals, with their chemical shifts and coupling patterns confirming their relative positions. Similarly, ¹³C NMR spectroscopy would identify each unique carbon atom in the molecule, from the aromatic ring to the heterocyclic system. The presence of the dihydrochloride salt would also influence the chemical shifts, particularly of protons near the nitrogen atoms.
Table 1: Predicted NMR Data for 4-Amino Levamisole Moiety
| Technique | Atom | Predicted Chemical Shift (ppm) | Description |
|---|---|---|---|
| ¹H NMR | Aromatic (ortho to -NH₂) | 6.6 - 6.8 | Doublet, influenced by the electron-donating amino group. |
| Aromatic (meta to -NH₂) | 7.2 - 7.4 | Doublet, shifted downfield compared to ortho protons. | |
| Imidazothiazole CH | ~5.0 - 5.5 | Multiplet, characteristic of the heterocyclic ring proton. | |
| Imidazothiazole CH₂ | ~3.0 - 4.0 | Multiplets, corresponding to the ethylene (B1197577) bridge protons. | |
| ¹³C NMR | Aromatic C-NH₂ | 145 - 150 | Carbon directly attached to the amino group. |
| Aromatic C-H | 115 - 130 | Aromatic carbons. | |
| Imidazothiazole C=N | 165 - 170 | Carbon involved in the imine bond within the ring system. | |
| Imidazothiazole CH, CH₂ | 30 - 60 | Saturated carbons within the heterocyclic structure. |
Note: This table presents predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and providing structural clues through fragmentation analysis. The molecular formula for this compound is C₁₁H₁₃N₃S·2HCl, with the free base having a molecular weight of 219.31. lgcstandards.com
In a mass spectrometer, the molecule is ionized and often breaks apart into characteristic fragment ions. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common method for analyzing related compounds like Levamisole. nih.gov For Levamisole, the parent ion (M+H)⁺ at m/z 205 is typically fragmented to produce major product ions at m/z 178 and 123. nih.gov For 4-Amino Levamisole, a similar fragmentation pattern would be expected, with the parent ion (M+H)⁺ appearing at m/z 220.
Table 2: Predicted Mass Spectrometry Data for 4-Amino Levamisole
| Ion | Predicted m/z | Description |
|---|---|---|
| Parent Ion [M+H]⁺ | 220.1 | The protonated molecular ion of the 4-Amino Levamisole free base. |
| Fragment Ion 1 | 193.1 | Predicted loss of the NH₃ group from the parent ion. |
| Fragment Ion 2 | 120.1 | Corresponds to the aminophenyl-ethenyl fragment, analogous to the phenyl-ethenyl fragment (m/z 104) from Levamisole. |
Note: This table is based on the known molecular weight and fragmentation patterns of the parent compound, Levamisole.
UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a compound dissolved in a solvent. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, making this a straightforward method for quantification.
For the parent compound, Levamisole Hydrochloride, the maximum absorbance (λmax) is observed at a low wavelength, typically around 215-216 nm when using solvents like distilled water or 0.1N HCl. sphinxsai.comijprajournal.com The introduction of an amino group (-NH₂) onto the phenyl ring, which acts as a chromophore, would be expected to shift this λmax to a longer wavelength.
Method validation for UV-Vis spectrophotometry involves establishing linearity, accuracy, and precision. ijprajournal.com For Levamisole, linearity has been demonstrated in concentration ranges such as 2-10 µg/ml and 2-14 µg/ml, with high correlation coefficients (r² > 0.99). sphinxsai.comijprajournal.com While simple and economical, the low wavelength absorption of these compounds can make analysis susceptible to interference from other substances that absorb in the same region. researchgate.netresearchgate.net
Table 3: Example UV-Vis Method Validation Parameters for Levamisole HCl
| Parameter | Finding | Reference |
|---|---|---|
| Solvent | 0.1N HCl | ijprajournal.com |
| λmax | 216 nm | ijprajournal.com |
| Linearity Range | 2-14 µg/ml | ijprajournal.com |
| Correlation Coefficient (r²) | 0.998 | ijprajournal.comresearchgate.net |
| LOD | 0.396 µg/ml | ijprajournal.com |
| LOQ | 0.955 µg/ml | ijprajournal.com |
| Accuracy (Recovery) | 99.30 ± 0.616% | ijprajournal.com |
Note: This data pertains to Levamisole HCl and serves as an example for the type of validation required for its 4-amino derivative.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of this compound and separating it from impurities or related substances.
High-Performance Liquid Chromatography (HPLC) is the premier technique for purity assessment and quantification of pharmaceutical compounds. Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is commonly used for Levamisole and its derivatives. nih.govresearchgate.net A well-developed HPLC method can separate the main compound from synthesis precursors, degradation products, and other impurities. lgcstandards.com
Method development involves optimizing the column, mobile phase composition (typically a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detector wavelength. nih.govijarmps.org The method must then be rigorously validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. researchgate.netresearchgate.net
Table 4: Example of Developed RP-HPLC Methods for Levamisole Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Inertsil ODS C18 (4.6 x 150 mm, 5 µm) | Kromasil C18 (250×4.6 mm, 5 μm) |
| Mobile Phase | pH 3.5 Buffer: Acetonitrile (70:30 v/v) | 0.01 M NH₄H₂PO₄ (pH 3.5): Methanol (50:50) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 224 nm | 210 nm |
| Retention Time | 2.350 min | 11.041 min |
| Reference | nih.gov | researchgate.net |
Validation of these methods provides critical data on their performance and reliability.
Table 5: Example of HPLC Method Validation Parameters for Levamisole
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Linearity Range | 15-45 µg/ml | 10-60 µg/ml |
| Correlation Coefficient (r²) | 0.9975 | >0.99 |
| LOD | 2.08 µg/ml | Not Reported |
| LOQ | 6.03 µg/ml | Not Reported |
| Accuracy (% Recovery) | 99.66% | 99.17% - 101.65% |
| Reference | nih.gov | researchgate.net |
Gas Chromatography (GC) is another powerful separation technique, but its application is generally limited to compounds that are volatile and thermally stable. Polar compounds with low volatility, such as amino-containing molecules like this compound, often require a chemical derivatization step to increase their volatility before GC analysis. nih.govnih.gov
In research and forensic contexts, GC coupled with Mass Spectrometry (GC-MS) has been used to identify and quantify Levamisole and its metabolites, such as aminorex, in biological samples. nih.gov In such a method, a liquid-liquid extraction is used to isolate the compounds from the matrix, which may then be derivatized for analysis. The GC separates the components of the mixture, and the MS provides definitive identification based on their mass and fragmentation pattern. nih.govmdpi.com This application demonstrates the utility of GC-MS for sensitive and specific detection in complex matrices. nih.gov
Crystallographic Analysis for Three-Dimensional Structural Elucidation (e.g., X-ray Diffraction)
The precise determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is paramount for understanding its chemical and physical properties. X-ray diffraction (XRD) stands as the definitive method for this purpose. While specific crystallographic data for this compound is not widely published, the analysis of related imidazo[2,1-b]thiazole (B1210989) derivatives provides a strong framework for predicting its structural characteristics.
Research on various substituted imidazo[2,1-b]thiazoles has revealed key structural features of this heterocyclic system. For instance, single-crystal XRD studies on chalcone-based imidazothiazole derivatives have confirmed the planarity and rigidity of the fused ring system. nih.gov The bond lengths and angles within the imidazo[2,1-b]thiazole core are well-defined, providing a stable scaffold for various substituents.
The expected crystallographic data for a compound like this compound would be presented in a format similar to the table below, which is a hypothetical representation based on common parameters for organic salts.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1302.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.452 |
| R-factor (%) | 4.5 |
The determination of the crystal structure of this compound would provide invaluable insights into its solid-state properties, including solubility and stability, which are critical for its potential applications.
Electrochemical and Potentiometric Methods for Characterization in Research Settings
Electrochemical and potentiometric techniques are powerful tools for characterizing the redox properties and for the quantitative determination of electroactive compounds. While specific studies on this compound are limited, research on levamisole and other amino-substituted heterocyclic compounds provides a strong basis for the application of these methods.
Potentiometric sensors, particularly ion-selective electrodes (ISEs), have been successfully developed for the determination of levamisole. medjchem.comresearchgate.net These sensors typically employ a PVC membrane containing an ion-pair complex of levamisole with a suitable counter-ion. The potential of the electrode is proportional to the logarithm of the levamisole concentration, allowing for its sensitive and selective measurement. A similar approach could be readily adapted for this compound, where the amino group would likely influence the pKa of the molecule and thus the optimal pH range for detection.
A study on potentiometric membrane sensors for levamisole demonstrated a Nernstian response over a wide concentration range, with a working pH range of 2.8 to 6.0. medjchem.comresearchgate.net The performance characteristics of such a sensor for this compound would be expected to be comparable, as summarized in the hypothetical data table below.
Table 2: Hypothetical Performance Characteristics of a Potentiometric Sensor for this compound
| Parameter | Hypothetical Value |
|---|---|
| Linear Range (M) | 1.0 x 10⁻⁶ - 1.0 x 10⁻² |
| Slope (mV/decade) | 55.2 ± 0.5 |
| Detection Limit (M) | 5.0 x 10⁻⁷ |
| Response Time (s) | < 20 |
| Working pH Range | 3.0 - 6.5 |
| Lifetime (days) | 30 |
The electrochemical behavior of this compound could also be investigated using techniques such as cyclic voltammetry. The amino group is an electroactive moiety, and its oxidation potential would provide a signature for the compound. The study of amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles has shown that the introduction of amino groups significantly affects their photophysical and acid-base properties, which are closely linked to their electrochemical characteristics. mdpi.com
Application of Computational Chemistry Approaches for Understanding Compound Behavior
Computational chemistry provides a powerful in-silico platform to investigate the properties and behavior of molecules, offering insights that can guide experimental work. For this compound, computational approaches such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations can be employed to predict its biological activity, conformational stability, and electronic properties.
Molecular docking studies on levamisole derivatives have been used to explore their binding mechanisms with biological targets. nih.gov For instance, the interaction of levamisole derivatives with the main protease of SARS-CoV-2 has been investigated to assess their potential as viral inhibitors. nih.gov Similar studies could be performed for this compound to predict its potential biological targets.
Molecular dynamics simulations can provide insights into the dynamic behavior and stability of the compound in different environments. A 20-nanosecond MD simulation of a levamisole derivative complexed with a protein target demonstrated the stability of the interaction, supporting its potential as a drug candidate. nih.gov
DFT calculations are instrumental in understanding the electronic structure of a molecule. These calculations can predict various properties, including molecular orbital energies, electrostatic potential maps, and spectroscopic characteristics. For this compound, DFT could be used to determine the effect of the amino substituent on the electron distribution within the imidazo[2,1-b]thiazole ring system and to predict its reactivity.
Table 3: Hypothetical Computational Data for 4-Amino Levamisole
| Parameter | Hypothetical Value | Method |
|---|---|---|
| HOMO Energy (eV) | -6.23 | DFT |
| LUMO Energy (eV) | -1.89 | DFT |
| Energy Gap (eV) | 4.34 | DFT |
| Dipole Moment (Debye) | 3.45 | DFT |
| Binding Energy with Target (kcal/mol) | -8.5 | Docking |
| RMSD during MD simulation (Å) | 1.2 | MD |
The integration of these advanced analytical techniques provides a comprehensive framework for the characterization of this compound. While direct experimental data for this specific compound remains to be fully explored, the analysis of its structural and functional analogs offers valuable predictive insights, paving the way for future research and development.
Applications of 4 Amino Levamisole Dihydrochloride in Chemical Biology and Material Science Research
Use as a Precursor or Intermediate in the Synthesis of Novel Chemical Entities
4-Amino Levamisole (B84282) Dihydrochloride (B599025) serves as a valuable starting material or intermediate in the synthesis of a variety of novel chemical compounds. Its structure, featuring a reactive primary amino group on the phenyl ring and the core imidazothiazole scaffold, allows for diverse chemical modifications.
Researchers have successfully utilized amino-functionalized heterocyclic compounds as precursors for creating more complex molecules with specific biological or material properties. For instance, the amino group can be readily acylated, alkylated, or used in condensation reactions to introduce new functional groups and build larger molecular architectures. The synthesis of novel derivatives from similar amino-substituted heterocyclic structures has been reported, highlighting the potential of 4-Amino Levamisole Dihydrochloride in generating libraries of new compounds for screening and development. nih.govnih.gov
For example, a series of 4'-acylamino modified steroidal derivatives were synthesized, demonstrating the versatility of the amino group in creating new chemical entities with potential biological activities. nih.gov This approach can be extrapolated to this compound, where the amino group can be similarly modified to produce a range of novel compounds. The synthesis of novel 4-methylbenzimidazole derivatives also showcases how amino-containing heterocycles can be used to generate compounds with interesting antioxidant and antiglycation properties. nih.gov
The general strategy for utilizing this compound as a precursor involves leveraging the reactivity of the amino group. This can be illustrated by the following generalized reaction scheme:
General Reaction Scheme:
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the solubility of 4-amino levamisole dihydrochloride in different solvents?
- Methodology : Use a synthetic method involving gravimetric or HPLC analysis to measure solubility across a temperature range (e.g., 283.15–333.15 K). Solvent selection should include polar aprotic (e.g., DMSO) and aqueous systems. Validate results using differential scanning calorimetry (DSC) to confirm compound stability during heating cycles .
- Data Handling : Construct a solubility vs. temperature curve and correlate using models like the Yaws equation or λh model to predict solubility behavior in untested solvents .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
- Techniques :
- PXRD : Confirm crystallinity and detect polymorphic transitions by comparing experimental diffraction patterns with reference data .
- DSC/TGA : Determine melting points () and thermal decomposition profiles to assess stability .
- HPLC-MS : Quantify impurities (e.g., 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole) using EP/Pharm. grade reference standards .
Q. How should researchers design experiments to optimize synthesis and purification of this compound?
- Experimental Design :
- Crystallization : Use segmented flow crystallizers to control particle size distribution and minimize solvent waste .
- Purification : Employ recrystallization in solvents with high solubility-temperature gradients (e.g., isopropanol) to maximize yield .
- Quality Control : Validate purity via titration (e.g., perchloric acid in glacial acetic acid) as per pharmacopeial methods .
Advanced Research Questions
Q. How can thermodynamic models (e.g., NRTL, UNIQUAC) resolve contradictions in solubility data for this compound?
- Approach :
- Fit experimental solubility data to multiple models (NRTL, UNIQUAC, Wilson) and compare Akaike Information Criterion (AIC) values to identify the best-fit model .
- Calculate mixing Gibbs free energy () and entropy () to explain deviations caused by solvent polarity or hydrogen bonding .
Q. What strategies are effective for impurity profiling and quantification in this compound batches?
- Advanced Methods :
- LC-UV/MS : Use gradient elution with C18 columns to separate structurally similar impurities (e.g., 4-phenylimidazolidinone derivatives) .
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify degradation pathways and validate stability-indicating assays .
Q. How should researchers address discrepancies between experimental and computational solubility predictions?
- Troubleshooting :
- Re-evaluate model parameters (e.g., activity coefficients) and validate assumptions about ideality in solvent mixtures .
- Cross-validate with alternative techniques like isothermal titration calorimetry (ITC) to measure enthalpy changes directly .
Q. What statistical methods are appropriate for analyzing dose-response or toxicity data in preclinical studies?
- Statistical Framework :
- Apply Kaplan-Meier survival analysis for time-to-event toxicity data, adjusting for covariates via Cox proportional hazards models .
- Use Mantel-Haenszel chi-square tests to assess associations between compound exposure and adverse outcomes in retrospective studies .
Methodological Resources
- Data Correlation : Reference solubility models and thermodynamic equations from The Journal of Chemical Thermodynamics .
- Impurity Standards : Use EP/Pharm. reference materials (e.g., Levamisole hydrochloride Imp. D) for method validation .
- Manuscript Guidelines : Follow structured reporting for materials/methods and statistical analysis per NAMMCO Scientific Publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
